2,6-dichloro-N-[(4-chlorophenyl)carbamoyl]-4-methylpyridine-3-carboxamide
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Overview
Description
2,6-dichloro-N-[(4-chlorophenyl)carbamoyl]-4-methylpyridine-3-carboxamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a pyridine ring substituted with chlorine and methyl groups, as well as a carbamoyl group attached to a chlorophenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N-[(4-chlorophenyl)carbamoyl]-4-methylpyridine-3-carboxamide typically involves multiple steps. One common method includes the reaction of 2,6-dichloro-4-methylpyridine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-chlorophenyl isocyanate to yield the final product. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2,6-dichloro-N-[(4-chlorophenyl)carbamoyl]-4-methylpyridine-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The carbamoyl group can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions include substituted pyridines, amines, carboxylic acids, and oxides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,6-dichloro-N-[(4-chlorophenyl)carbamoyl]-4-methylpyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-dichloro-N-[(4-chlorophenyl)carbamoyl]-4-methylpyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2,6-dichloro-N-[(4-fluorophenyl)carbamoyl]-4-methylpyridine-3-carboxamide
- 2,6-dichloro-N-[(4-bromophenyl)carbamoyl]-4-methylpyridine-3-carboxamide
- 2,6-dichloro-N-[(4-methylphenyl)carbamoyl]-4-methylpyridine-3-carboxamide
Uniqueness
2,6-dichloro-N-[(4-chlorophenyl)carbamoyl]-4-methylpyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2,6-dichloro-N-[(4-chlorophenyl)carbamoyl]-4-methylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3N3O2/c1-7-6-10(16)19-12(17)11(7)13(21)20-14(22)18-9-4-2-8(15)3-5-9/h2-6H,1H3,(H2,18,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXXGPXLUUEXAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)NC(=O)NC2=CC=C(C=C2)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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